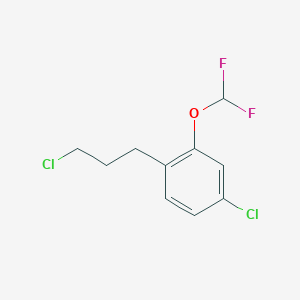
1-Chloro-4-(3-chloropropyl)-3-(difluoromethoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-4-(3-chloropropyl)-3-(difluoromethoxy)benzene is an organic compound that belongs to the class of halogenated aromatic compounds. These compounds are characterized by the presence of one or more halogen atoms (chlorine, fluorine, bromine, or iodine) attached to an aromatic ring. The presence of halogen atoms in the structure often imparts unique chemical and physical properties to the compound, making it useful in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-4-(3-chloropropyl)-3-(difluoromethoxy)benzene typically involves the halogenation of an aromatic precursor followed by the introduction of the difluoromethoxy group. One common synthetic route may include:
Halogenation: The aromatic precursor is chlorinated using a chlorinating agent such as chlorine gas or thionyl chloride under controlled conditions.
Alkylation: The chlorinated aromatic compound is then subjected to alkylation with 3-chloropropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of Difluoromethoxy Group:
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale halogenation and alkylation processes using continuous flow reactors to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-Chloro-4-(3-chloropropyl)-3-(difluoromethoxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction Reactions: Reduction of the compound can lead to the formation of corresponding hydrocarbons or partially reduced intermediates.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield ethers or amines, while oxidation can produce alcohols or carboxylic acids.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: As a probe to study the effects of halogenated compounds on biological systems.
Medicine: Potential use in the development of pharmaceuticals with specific biological activities.
Industry: As an intermediate in the production of agrochemicals, dyes, and polymers.
Mécanisme D'action
The mechanism of action of 1-Chloro-4-(3-chloropropyl)-3-(difluoromethoxy)benzene depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of halogen atoms can enhance the compound’s binding affinity and specificity for its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Chloro-4-(3-chloropropyl)benzene: Lacks the difluoromethoxy group, which may result in different chemical and biological properties.
1-Chloro-3-(difluoromethoxy)benzene: Lacks the 3-chloropropyl group, leading to variations in reactivity and applications.
4-(3-Chloropropyl)-3-(difluoromethoxy)benzene: Lacks the chlorine atom on the aromatic ring, affecting its chemical behavior.
Uniqueness
The presence of both chlorine and difluoromethoxy groups in 1-Chloro-4-(3-chloropropyl)-3-(difluoromethoxy)benzene imparts unique chemical properties, such as increased reactivity and potential for specific interactions with biological targets. This makes the compound valuable for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C10H10Cl2F2O |
|---|---|
Poids moléculaire |
255.08 g/mol |
Nom IUPAC |
4-chloro-1-(3-chloropropyl)-2-(difluoromethoxy)benzene |
InChI |
InChI=1S/C10H10Cl2F2O/c11-5-1-2-7-3-4-8(12)6-9(7)15-10(13)14/h3-4,6,10H,1-2,5H2 |
Clé InChI |
DOWSQUFTJPDEDP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)OC(F)F)CCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Chloromethyl)-7-iodoimidazo[1,2-a]pyridine](/img/structure/B14061340.png)
![Methyl 4,5,6,7-tetrahydrobenzo[3,4]cycloocta[1,2-d]isoxazole-3-carboxylate](/img/structure/B14061354.png)




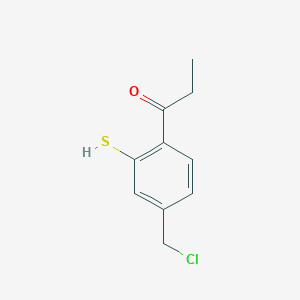
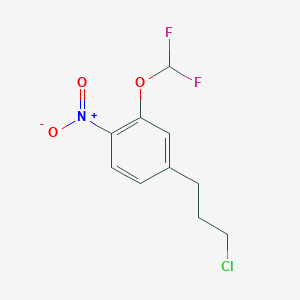
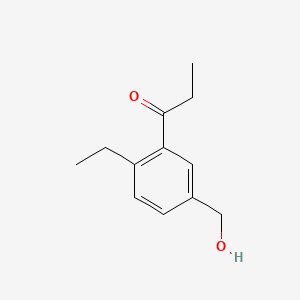
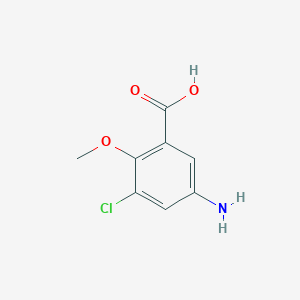


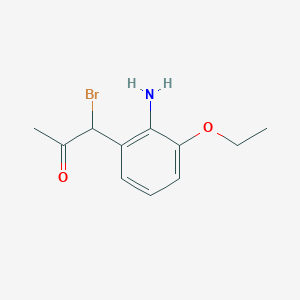
![7-methoxybenzo[c][1,2]oxaborole-1,6(3H)-diol](/img/structure/B14061413.png)
